molecular formula S2 B1233692 Disulfur CAS No. 23550-45-0

Disulfur

Cat. No.: B1233692
CAS No.: 23550-45-0
M. Wt: 64.14 g/mol
InChI Key: MAHNFPMIPQKPPI-UHFFFAOYSA-N
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Description

Disulfur is a diatomic sulfur.

Scientific Research Applications

  • Synthesis of Unsymmetrical Disulfides : Disulfur is used in the synthesis of unsymmetrical disulfides through methods like nucleophilic disulfuration. This involves copper-catalyzed oxidative cross-coupling, which introduces two sulfur atoms in one step under mild conditions, offering a new pathway for disulfide synthesis (Dai, Xiao, & Jiang, 2017).

  • Monitoring Toxic Impurities : In the context of sulfur hexafluoride (SF6) used as a dielectric, this compound decafluoride (S2F10) is a highly toxic potential impurity. Research has developed methods for monitoring S2F10 to at least 1 ppm using adsorption-desorption gas chromatography-infrared procedures (Hanrahan & Paterson, 1980).

  • Biochemical Research : this compound derivatives are used in biochemical research, such as for determining sulfhydryl groups in biological materials. One notable example is the use of a water-soluble aromatic disulfide, 5,5′-dithiobis(2-nitrobenzoic acid), for this purpose (Ellman, 1959).

  • Liquid Crystalline Materials : this compound dichloride has been applied in the synthesis of new liquid crystalline indeno heterocyclic materials, which exhibit properties like strong birefringence and thermochromicity (Konstantinova et al., 1999).

  • Fingermark Visualization : The this compound dinitride process has been used for visualizing fingermarks on metal surfaces. This process is particularly effective on surfaces exposed to adverse environments and may offer improvements over existing processes (Bleay, Kelly, King, & Thorngate, 2019).

  • Electrophilic Persulfuration Reactions : this compound is involved in electrophilic persulfuration reactions leading to unsymmetrical disulfides and polysulfides, using various nucleophiles and copper catalysts (Wang, Lin, Ma, Tung, & Xu, 2018).

  • Nucleic Acids' Bioconjugation : this compound conjugation is a key tool in research on nucleic acids, playing a crucial role in structural studies and interactions with other macromolecules in various biological systems (Stasinska, Putaj, & Chmielewski, 2019).

  • Photochemistry of Disulfide Bonds : Research in the photochemistry of disulfide bonds, central to many biochemical processes, utilizes this compound. For example, studies on dimethyl disulfide help understand the photochemistry of these bonds (Ochmann et al., 2018).

Properties

CAS No.

23550-45-0

Molecular Formula

S2

Molecular Weight

64.14 g/mol

InChI

InChI=1S/S2/c1-2

InChI Key

MAHNFPMIPQKPPI-UHFFFAOYSA-N

SMILES

S=S

Canonical SMILES

S=S

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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